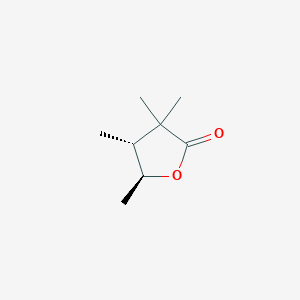
2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, trans- is an organic compound belonging to the furanone family. This compound is characterized by its unique structure, which includes a furanone ring with four methyl groups attached at the 3, 3, 4, and 5 positions. The “trans-” designation indicates the specific geometric configuration of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, trans- can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the furanone ring. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, trans- often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and cost-effectiveness. The purification of the compound is typically achieved through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring into a more saturated structure.
Substitution: The methyl groups attached to the furanone ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated furanone derivatives.
Substitution: Various substituted furanone derivatives depending on the reagents used.
Scientific Research Applications
2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, trans- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1H-Inden-1-one, 2,3-dihydro-3,3,5,6-tetramethyl-
- 1H-Inden-1-one, 2,3-dihydro-
- 1H-Inden-5-ol, 2,3-dihydro-
Uniqueness
2(3H)-Furanone, dihydro-3,3,4,5-tetramethyl-, trans- is unique due to its specific geometric configuration and the presence of four methyl groups on the furanone ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61747-63-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(4R,5S)-3,3,4,5-tetramethyloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-5-6(2)10-7(9)8(5,3)4/h5-6H,1-4H3/t5-,6-/m0/s1 |
InChI Key |
GWBYXOGWPCFCSB-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC(=O)C1(C)C)C |
Canonical SMILES |
CC1C(OC(=O)C1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















